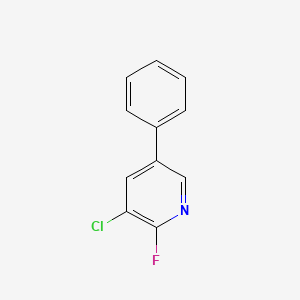

3-Chloro-2-fluoro-5-phenylpyridine

Description

Contextual Significance within Contemporary Heterocyclic Chemistry Research

Halogenated pyridine (B92270) frameworks are indispensable building blocks in modern chemical design, particularly in the pharmaceutical and agrochemical industries. nbinno.com The introduction of halogen atoms onto the pyridine ring serves several critical functions. Firstly, halogens like chlorine and bromine act as versatile synthetic handles, readily participating in a wide array of cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. nbinno.com This capability allows for the efficient construction of complex molecular architectures by forming new carbon-carbon or carbon-heteroatom bonds.

Secondly, halogens significantly influence the electronic properties of the pyridine ring. The electron-withdrawing nature of halogens deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr), typically at the positions ortho and para to the nitrogen atom. nih.govnih.gov The presence of fluorine, in particular, can dramatically increase the rate of SNAr reactions compared to other halogens. nih.gov Furthermore, halogens can form "halogen bonds," a type of non-covalent interaction that can be crucial for molecular recognition and binding affinity in biological systems, thus playing a key role in rational drug design. nih.govnamiki-s.co.jp

Phenyl-substituted pyridines are a class of compounds with extensive applications in both organic synthesis and materials science. In synthesis, they are frequently used as ligands for transition metal catalysts. The nitrogen atom of the pyridine ring can coordinate to a metal center, while the phenyl group can be modified to tune the steric and electronic properties of the ligand, thereby influencing the catalyst's activity and selectivity.

In the realm of materials science, the combination of the electron-deficient pyridine ring and the electron-rich phenyl ring creates a push-pull electronic system. This feature is highly valuable in the design of organic light-emitting diodes (OLEDs), where such compounds can serve as emissive materials or hosts. rsc.org The photophysical properties, such as absorption and emission wavelengths, can be finely tuned by modifying the substitution pattern on either the pyridine or the phenyl ring. rsc.org Additionally, polymers incorporating phenyl-pyridine units have been investigated for applications such as gas separation membranes and materials with high thermal stability and desirable dielectric properties. researchgate.net

Historical Trajectories and Evolution of Synthetic Methodologies for Related Pyridine Systems

The synthesis of the pyridine ring has been a cornerstone of heterocyclic chemistry for over a century. Early methodologies, while groundbreaking, often suffered from low yields and harsh reaction conditions.

Classic Condensation Reactions: The first major synthesis, the Hantzsch pyridine synthesis (1881), involves the condensation of a β-ketoester, an aldehyde, and ammonia (B1221849) to form a dihydropyridine (B1217469), which is subsequently oxidized to the aromatic pyridine. wikipedia.orgresearchgate.net Another foundational method is the Chichibabin pyridine synthesis (1924), which typically involves the condensation of aldehydes or ketones with ammonia. wikipedia.org While versatile, these methods often require high temperatures and can produce mixtures of products.

Cycloaddition Reactions: A more modern approach involves cycloaddition reactions, such as inverse-electron-demand Diels-Alder reactions of 1,2,4-triazines with electron-rich dienophiles. This method offers a more controlled and often regioselective route to highly substituted pyridines. baranlab.org

Transition Metal-Catalyzed Cross-Coupling: The advent of palladium-catalyzed cross-coupling reactions has revolutionized the functionalization of pre-formed pyridine rings. Halogenated pyridines are now routinely used as substrates to introduce aryl, alkyl, and other functional groups with high efficiency and selectivity. africanjournalofbiomedicalresearch.com

Modern and Green Approaches: Contemporary research focuses on developing more efficient and environmentally benign synthetic routes. This includes one-pot, multi-component reactions that increase efficiency by combining several steps without isolating intermediates. nih.gov Furthermore, methods utilizing C-H activation to directly functionalize the pyridine ring are gaining prominence, as they avoid the need for pre-halogenated starting materials, thus improving atom economy. researchgate.net

Rationale for Focused Academic Investigation into 3-Chloro-2-fluoro-5-phenylpyridine

The specific structure of this compound presents a compelling case for focused academic investigation due to the synergistic interplay of its functional groups. The rationale for its study is built on its potential as a versatile intermediate for creating diverse chemical libraries.

The key motivations for its investigation include:

Orthogonal Reactivity: The compound features two different halogen atoms at adjacent positions. The C-Cl bond at the 3-position and the C-F bond at the 2-position are expected to exhibit differential reactivity. The C-F bond significantly activates the ring for nucleophilic aromatic substitution, while the C-Cl bond can also serve as a leaving group or a site for metal-catalyzed cross-coupling. This differential reactivity could allow for selective, stepwise functionalization of the pyridine core.

Medicinal Chemistry Scaffolding: The trifunctional nature of the molecule (pyridine nitrogen, halogen substituents, phenyl group) provides multiple points for modification and interaction with biological targets. The pyridine nitrogen can act as a hydrogen bond acceptor, while the halogen atoms can participate in halogen bonding and the phenyl group can engage in π-stacking interactions. nih.gov This makes the scaffold a prime candidate for library synthesis in drug discovery programs.

Advanced Materials Precursor: As a phenyl-pyridine derivative, this compound is a potential building block for novel organic electronic materials. The electron-withdrawing halogens would lower the energy levels of the pyridine's molecular orbitals, potentially leading to materials with unique photophysical or electronic properties suitable for applications in OLEDs or as specialized polymers. rsc.orgresearchgate.net

Overview of Research Paradigms and Methodological Approaches Applied to this compound Research

The investigation of a novel compound like this compound would typically follow a well-established research paradigm encompassing synthesis, characterization, reactivity studies, and computational analysis.

Synthesis and Optimization: The initial focus would be on developing an efficient and scalable synthesis. A plausible approach is a Suzuki coupling reaction between a 3-chloro-2-fluoro-5-halopyridine (e.g., 5-bromo or 5-iodo) and phenylboronic acid. Alternatively, one might start with a 3-chloro-2-fluoropyridine (B73461) and explore methods for C-H activation/arylation at the 5-position. Optimization of reaction conditions (catalyst, base, solvent, temperature) would be crucial to maximize yield and purity.

Structural Characterization: Once synthesized, the compound's structure must be unequivocally confirmed. This is achieved through a suite of standard analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR would be essential to confirm the connectivity and substitution pattern.

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.

Spectroscopy (FT-IR, UV-Vis): To identify functional groups and analyze electronic transitions. africanjournalofbiomedicalresearch.commdpi.com

Reactivity Profiling: A key area of investigation would be to explore the molecule's chemical reactivity. This would involve subjecting it to various reaction conditions to probe the selectivity of its functional groups, particularly the differential reactivity of the C-Cl versus the C-F bonds in nucleophilic substitution and cross-coupling reactions.

Computational Chemistry: Theoretical studies, primarily using Density Functional Theory (DFT), would provide deep insights into the molecule's properties. nih.govnih.gov These calculations can predict:

Molecular geometry and electronic structure.

Electrostatic potential maps to identify sites susceptible to electrophilic or nucleophilic attack.

Frontier molecular orbital (HOMO/LUMO) energies to estimate its electronic properties and reactivity.

Reaction mechanisms and transition states for its potential transformations. nih.govmdpi.com

This integrated approach of synthesis, characterization, and computational modeling provides a comprehensive understanding of the compound's fundamental properties and potential applications.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-2-fluoro-5-phenylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClFN/c12-10-6-9(7-14-11(10)13)8-4-2-1-3-5-8/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTNURWZUSQAEIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(N=C2)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

**advanced Synthetic Methodologies for 3 Chloro 2 Fluoro 5 Phenylpyridine and Its Analogs**

Retrosynthetic Analysis and Strategic Disconnections for the Target Compound

Retrosynthetic analysis provides a logical framework for deconstructing the target molecule into simpler, commercially available starting materials.

The primary disconnection strategy for 3-chloro-2-fluoro-5-phenylpyridine involves the carbon-carbon bond between the pyridine (B92270) C5 position and the phenyl ring. This leads to a key intermediate, a 3-chloro-2-fluoro-5-halopyridine, and a phenylating agent. This approach is advantageous as it allows for the late-stage introduction of the phenyl group, a common strategy in medicinal chemistry for generating analogs.

Scheme 1: Retrosynthetic Analysis of this compound

This analysis suggests that the target molecule can be synthesized from a 3-chloro-2-fluoro-5-bromopyridine intermediate via a Suzuki coupling reaction with phenylboronic acid. The 3-chloro-2-fluoro-5-bromopyridine can, in turn, be prepared from 3-chloro-2-fluoropyridine (B73461), which itself can be synthesized from 2,3-dichloropyridine (B146566).

The introduction of the phenyl group at the C5 position is a critical step. The most widely employed and versatile method for this transformation is the Suzuki-Miyaura cross-coupling reaction. nih.govresearchgate.net This palladium-catalyzed reaction involves the coupling of an organoboron compound (e.g., phenylboronic acid) with a halide (in this case, a bromo- or iodopyridine). nih.govresearchgate.netbeilstein-journals.org The reaction is known for its high functional group tolerance and generally good yields.

An alternative approach could be the Stille coupling, which utilizes organotin reagents, or a Negishi coupling with an organozinc reagent. However, the Suzuki-Miyaura coupling is often preferred due to the lower toxicity and higher stability of the boronic acid reagents.

Synthesis of Halogenated Pyridine Precursors and Key Intermediates

The successful synthesis of this compound hinges on the efficient preparation of appropriately halogenated pyridine precursors.

The regioselective halogenation of the pyridine ring is a significant challenge due to the electron-deficient nature of the ring, which deactivates it towards electrophilic substitution.

Fluorination: The introduction of fluorine at the C2 position can be achieved through several methods. One common approach is nucleophilic aromatic substitution (SNAr) on a suitable precursor, such as 2-chloropyridine (B119429) or 2-nitropyridine, using a fluoride (B91410) source like cesium fluoride (CsF) or potassium fluoride (KF). chemicalbook.comsn-tin.com For instance, 2,3-dichloropyridine can be selectively fluorinated at the 2-position to yield 3-chloro-2-fluoropyridine. chemicalbook.comsn-tin.com Another method involves the Balz-Schiemann reaction of a 2-aminopyridine (B139424) derivative. acs.org More recent methods utilize silver(II) fluoride (AgF2) for direct C-H fluorination, which can offer high regioselectivity for the position adjacent to the nitrogen atom. nih.gov

Chlorination: Direct chlorination of pyridine often leads to a mixture of products. Therefore, directed methods are generally required. For example, the conversion of a hydroxyl group to a chlorine atom using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) is a well-established method. acs.org The chlorination of a pyridine N-oxide can also direct the halogen to the 2- or 4-positions.

The synthesis of the key intermediate, 3-chloro-2-fluoro-5-bromopyridine, would likely start from the commercially available 3-chloro-2-fluoropyridine. Bromination of this substrate would be directed to the C5 position due to the directing effects of the existing substituents. The fluorine at C2 and the chlorine at C3 are both ortho, para-directing, and the C5 position is the most activated site for electrophilic substitution.

A plausible synthetic sequence is as follows:

Fluorination of 2,3-dichloropyridine: Treatment of 2,3-dichloropyridine with a fluoride source such as CsF in a high-boiling solvent like DMSO can selectively replace the chlorine at the 2-position with fluorine to yield 3-chloro-2-fluoropyridine. chemicalbook.comsn-tin.com

Bromination of 3-chloro-2-fluoropyridine: Subsequent bromination of 3-chloro-2-fluoropyridine with a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator or under photochemical conditions would likely yield the desired 3-chloro-2-fluoro-5-bromopyridine.

Direct Construction Routes to the this compound Framework

While a stepwise approach involving the functionalization of a pre-existing pyridine ring is common, methods for the direct construction of such a highly substituted pyridine ring are also of significant interest. These methods often involve cycloaddition reactions.

For instance, a [4+2] cycloaddition (Diels-Alder reaction) between a suitable diene and a dienophile could potentially construct the pyridine ring with the desired substituents in place. However, finding the appropriate precursors for such a complex substitution pattern can be challenging.

Another approach involves the condensation of 1,5-dicarbonyl compounds or their equivalents with an ammonia (B1221849) source. The challenge here lies in the synthesis of the appropriately substituted 1,5-dicarbonyl precursor.

Recent advances in organic synthesis have led to the development of cascade reactions that can build complex heterocyclic systems in a single pot. While a direct, one-pot synthesis of this compound has not been explicitly reported, the development of new synthetic methodologies for polysubstituted pyridines is an active area of research. acs.orgacs.org

Cyclization Reactions for Pyridine Ring Formation

The de novo synthesis of the pyridine ring through cyclization reactions offers a powerful approach to constructing highly substituted pyridines. These methods involve the formation of the six-membered heterocycle from acyclic precursors.

One of the most established methods is the Hantzsch pyridine synthesis , which, in its classic form, involves the condensation of two equivalents of a β-ketoester with an aldehyde and ammonia to form a dihydropyridine (B1217469), which is then oxidized to the corresponding pyridine. While versatile, this method often requires harsh conditions for the final oxidation step. Modern variations focus on developing milder and more atom-economical oxidation protocols.

Another significant approach is the Chichibabin pyridine synthesis , which typically involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia or its derivatives. wikipedia.org This method is often used for the industrial-scale production of simple pyridines due to the low cost of the starting materials, though it can suffer from low yields. wikipedia.org

More contemporary strategies utilize cycloaddition reactions , such as the hetero-Diels-Alder reaction, where a 1-azadiene (the diene component) reacts with an alkyne (the dienophile) in a [4+2] cycloaddition to form the pyridine ring directly. nih.govresearchgate.net The reactivity of the azadiene can be tuned by the presence of electron-withdrawing or electron-donating groups. researchgate.net Transition metal-catalyzed [2+2+2] cycloadditions of alkynes and nitriles have also emerged as a powerful tool for constructing substituted pyridines. acsgcipr.org

A general overview of common cyclization strategies is presented below:

| Cyclization Strategy | Precursors | Key Features |

| Hantzsch Synthesis | β-ketoester, aldehyde, ammonia | Forms a dihydropyridine intermediate requiring oxidation. |

| Chichibabin Synthesis | Aldehydes, ketones, α,β-unsaturated carbonyls, ammonia | Industrially relevant but can have low yields. wikipedia.org |

| Hetero-Diels-Alder | 1-Azadienes, alkynes | Direct formation of the aromatic pyridine ring. nih.govresearchgate.net |

| [2+2+2] Cycloaddition | Alkynes, nitriles | Often transition-metal catalyzed, good for polysubstituted pyridines. acsgcipr.org |

Regioselective Direct C-H Arylation Strategies

Direct C-H arylation has surfaced as a highly attractive and atom-economical method for forming carbon-carbon bonds, bypassing the need for pre-functionalized starting materials like organohalides or organometallics. nih.gov For a substrate like 3-chloro-2-fluoropyridine, regioselectivity is a critical challenge. The electronic properties of the pyridine ring, influenced by the nitrogen atom and the halogen substituents, direct the arylation to specific positions.

The nitrogen atom in the pyridine ring deactivates the ring towards electrophilic attack and directs metallation to the positions ortho to it. However, in the case of 3-chloro-2-fluoropyridine, the C-2 and C-6 positions are sterically and electronically distinct. The presence of electron-withdrawing groups like fluorine and chlorine further influences the acidity of the C-H bonds, making them susceptible to deprotonation-metallation pathways.

Palladium-catalyzed direct C-H arylation protocols have been developed that show high regioselectivity. nih.govelsevierpure.com The choice of catalyst, ligand, and reaction conditions is paramount in controlling the site of arylation. elsevierpure.comrsc.org For instance, in many pyridine systems, arylation preferentially occurs at the C-2 or C-6 positions due to the directing effect of the nitrogen atom. However, for 3-substituted pyridines, C-4 arylation can be favored. nih.gov The interplay of steric and electronic effects governs the ultimate regiochemical outcome. nih.govelsevierpure.com

Key factors influencing regioselectivity in direct C-H arylation of pyridines:

Electronic Effects: The electron-withdrawing nature of the nitrogen atom and halogen substituents. nih.gov

Steric Hindrance: The bulkiness of substituents near potential reaction sites. nih.gov

Catalyst and Ligand: The choice of palladium catalyst and coordinating ligand can dramatically influence which C-H bond is activated.

Reaction Conditions: Temperature, solvent, and base can all play a role in directing the arylation.

Transition Metal-Catalyzed Cross-Coupling Strategies for Phenylpyridine Assembly

The assembly of the this compound scaffold can be efficiently achieved through transition metal-catalyzed cross-coupling reactions. These methods typically involve the reaction of a dihalopyridine with a phenyl-containing organometallic reagent.

Suzuki-Miyaura Coupling Protocols for C-C Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, celebrated for its mild reaction conditions, high functional group tolerance, and the commercial availability and low toxicity of its boronic acid reagents. researchgate.netnih.gov In the context of synthesizing this compound, this reaction would involve the coupling of a dihalopyridine, such as 2,5-dichloro-3-fluoropyridine (B21349) or 3,5-dichloro-2-fluoropyridine (B1304973), with phenylboronic acid.

The general catalytic cycle for a Suzuki-Miyaura reaction involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the organoboron reagent, and reductive elimination to form the new C-C bond and regenerate the catalyst. nih.gov The reactivity of the C-X bond in the oxidative addition step generally follows the trend C-I > C-Br > C-Cl, making the coupling of aryl chlorides more challenging. nih.gov However, the development of specialized ligands, often bulky and electron-rich phosphines, has enabled the efficient coupling of even unactivated aryl chlorides. nih.gov

A representative Suzuki-Miyaura coupling for the synthesis of a 2-arylpyridine is shown in the table below:

| Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Yield |

| Pyridine-2-sulfonyl fluoride | Phenylboronic acid | Pd(dppf)Cl2 | K3PO4 | Dioxane/H2O | Modest to Good claremont.edu |

| 2,3,5-trichloropyridine | Phenylboronic acid | Pd(OAc)2 | Na2CO3 | H2O/DMF | High nih.gov |

Stille Coupling, Negishi Coupling, and Related Palladium-Catalyzed Methods

While the Suzuki-Miyaura coupling is widely used, other palladium-catalyzed cross-coupling reactions offer alternative and sometimes complementary approaches.

The Stille coupling utilizes organotin reagents (organostannanes) as the coupling partners. organic-chemistry.orgwikipedia.org A key advantage of the Stille reaction is the stability of organostannanes to air and moisture. However, the toxicity of tin compounds and the difficulty in removing tin byproducts can be significant drawbacks. organic-chemistry.orgorgsyn.org

The Negishi coupling employs organozinc reagents, which are highly reactive and can often facilitate difficult couplings. orgsyn.orgyoutube.com The preparation of the organozinc reagent, typically from the corresponding organohalide, is a crucial step. The high reactivity of organozinc compounds necessitates the use of anhydrous and anaerobic conditions. orgsyn.org

Both Stille and Negishi couplings proceed through a similar catalytic cycle to the Suzuki reaction, involving oxidative addition, transmetalation, and reductive elimination. youtube.comyoutube.com The choice between these methods often depends on the specific substrates, functional group tolerance, and the desired reaction conditions.

| Coupling Reaction | Organometallic Reagent | Key Advantages | Key Disadvantages |

| Stille Coupling | Organostannane (R-SnR'3) | Stable reagents, broad scope. organic-chemistry.orgwikipedia.org | Toxic tin reagents, byproduct removal. organic-chemistry.orgorgsyn.org |

| Negishi Coupling | Organozinc (R-ZnX) | High reactivity, good for challenging couplings. orgsyn.org | Moisture/air sensitive, requires anhydrous conditions. orgsyn.org |

Chemoselective Coupling Reactions for Differential Halogen Reactivity

A significant challenge in the synthesis of molecules like this compound from a dihalopyridine precursor is achieving chemoselectivity. When two different halogen atoms are present, or even two identical halogens in different electronic environments, it is often possible to selectively react one over the other.

The reactivity of carbon-halogen bonds in palladium-catalyzed cross-couplings generally follows the order C-I > C-Br > C-OTf > C-Cl. whiterose.ac.uk This inherent reactivity difference can be exploited to perform sequential couplings. For a substrate containing both a chlorine and a fluorine atom, the C-Cl bond is significantly more reactive in typical palladium-catalyzed cross-coupling reactions. Therefore, a Suzuki-Miyaura, Stille, or Negishi coupling on a precursor like 3,5-dichloro-2-fluoropyridine with one equivalent of phenylboronic acid would be expected to selectively form the C-C bond at the C-5 position, leaving the C-3 chlorine and C-2 fluorine intact.

Furthermore, even with identical halogens, regioselectivity can be achieved based on the electronic environment. For dihalopyridines, oxidative addition of the palladium catalyst is generally favored at the position alpha to the nitrogen (C-2 or C-6). nih.govnih.gov This is attributed to the lower carbon-halogen bond dissociation energy at this position. nih.gov However, the use of sterically hindered ligands can sometimes reverse this selectivity, favoring reaction at a position distal to the nitrogen. nih.gov This allows for a high degree of control in the synthesis of complex pyridine derivatives.

Functional Group Interconversions and Late-Stage Functionalization on the Pyridine Core

Late-stage functionalization refers to the introduction of new functional groups into a complex molecule at a late stage of the synthesis. nih.govrsc.orgresearchgate.net This strategy is highly valuable in drug discovery as it allows for the rapid generation of analogs for structure-activity relationship (SAR) studies. acs.org

For a molecule like this compound, the existing chloro and fluoro substituents can serve as handles for further modification. The fluorine atom, being a poor leaving group in nucleophilic aromatic substitution (SNA_r_), is generally less reactive than the chlorine atom. However, under specific conditions, it can be displaced.

A powerful strategy for late-stage functionalization involves the direct C-H activation of the pyridine ring. For instance, a C-H bond on the pyridine core could be converted to a C-F bond, which can then undergo nucleophilic aromatic substitution. acs.orgnih.gov This tandem C-H fluorination/SNA_r_ sequence allows for the introduction of a wide array of functionalities, including alkoxy, amino, and cyano groups, under mild conditions. nih.gov

The regioselectivity of such late-stage C-H functionalization is a critical consideration. For substituted pyridines, fluorination with reagents like AgF₂ often occurs selectively at the position alpha to the nitrogen atom. acs.orgnih.gov The electronic nature of the existing substituents on the pyridine ring plays a crucial role in directing this functionalization. acs.org

Selective Modification of Halogen Substituents (Chlorine vs. Fluorine)

The selective modification of halogen substituents in this compound and its analogs is a critical aspect of their synthetic utility, enabling the differential introduction of various functional groups. The distinct reactivity of the chlorine and fluorine atoms on the pyridine ring allows for controlled and site-specific transformations.

The fluorine atom at the 2-position of the pyridine ring is generally more susceptible to nucleophilic aromatic substitution (SNAr) than the chlorine atom at the 3-position. This heightened reactivity is attributed to the high electronegativity of fluorine, which strongly activates the C-2 position towards nucleophilic attack. nih.gov For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide in ethanol (B145695) is reported to be 320 times faster than that of 2-chloropyridine. nih.gov This principle allows for the selective replacement of the fluorine atom while leaving the chlorine atom intact.

Conversely, the chlorine atom at the 3-position can be targeted for modification through various cross-coupling reactions, such as Suzuki or Stille couplings, which are typically catalyzed by transition metals like palladium. These reactions are less facile with the more strongly bonded fluorine atom. The selective reduction of a chlorine atom at other positions of the pyridine ring has also been demonstrated, highlighting the possibility of differentiating between halogen substituents. google.com

In some cases, the choice of reagents and reaction conditions can dictate which halogen is replaced. For example, in the synthesis of related fluorinated pyridines, halogen exchange reactions using agents like cesium fluoride (CsF) in a solvent such as dimethyl sulfoxide (B87167) (DMSO) can be employed to replace a chlorine atom with fluorine. chemicalbook.com The temperature and duration of such reactions are critical parameters in controlling the selectivity. chemicalbook.com

Furthermore, the synthesis of analogs like 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine (B1586492) often involves halogen exchange reactions on a precursor like 2,3-dichloro-5-(trichloromethyl)pyridine (B1347059) using anhydrous hydrogen fluoride (HF). google.com This process can be controlled to selectively replace chlorine with fluorine.

The ability to selectively modify either the chlorine or fluorine substituent opens up a wide array of possibilities for creating diverse analogs of this compound with tailored electronic and steric properties for various applications.

Introduction of Diverse Functional Groups at Other Pyridine Positions

The pyridine ring of this compound offers multiple sites for the introduction of diverse functional groups, further expanding its chemical space and potential applications. Beyond the selective modification of the halogen substituents, the other positions on the pyridine ring can be functionalized through various synthetic strategies.

One common approach is the use of cross-coupling reactions to introduce carbon-based substituents. For example, a Suzuki coupling reaction can be employed to introduce an aryl or heteroaryl group at a specific position on the pyridine ring, provided a suitable boronic acid or ester derivative is available. researchgate.net This method is instrumental in building more complex molecular architectures.

The introduction of nitrogen-containing functional groups is also a key transformation. This can be achieved through nucleophilic aromatic substitution reactions where an amine displaces a leaving group on the pyridine ring. researchgate.net For instance, the synthesis of complex heterocyclic systems often involves the coupling of an aminopyrimidine with a haloaniline derivative. researchgate.net

Furthermore, functional groups can be introduced by first creating a reactive intermediate. For example, a methyl group on the pyridine ring can be oxidized to a carboxylic acid, which can then be converted to an acyl chloride. google.com This acyl chloride serves as a versatile intermediate for the synthesis of amides, esters, and other derivatives. google.com

The introduction of a trifluoromethyl group, as seen in the analog 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine, significantly alters the electronic properties of the molecule. oakwoodchemical.comsigmaaldrich.com This group is often introduced via halogen exchange reactions on a trichloromethyl-substituted precursor. google.com

The strategic introduction of these and other functional groups at various positions on the pyridine ring allows for the fine-tuning of the molecule's properties, which is crucial for applications in medicinal chemistry and materials science.

Green Chemistry Principles and Sustainable Approaches in the Synthesis of this compound

The synthesis of this compound and its analogs is increasingly being guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. These principles focus on aspects such as solvent selection, catalyst design, and atom economy.

Solvent Selection and Minimization (e.g., Water, Ionic Liquids, Deep Eutectic Solvents)

The choice of solvent is a critical factor in the environmental footprint of a synthetic process. Traditional organic solvents are often volatile, flammable, and toxic. Green chemistry encourages the use of more benign alternatives.

In the synthesis of precursors to halogenated pyridines, reactions are sometimes carried out in the presence of water or a mixture of water and a water-soluble organic solvent like an alcohol. google.com While many of the documented syntheses for this compound and its analogs still employ conventional organic solvents like toluene, xylene, methylene (B1212753) chloride, and dimethyl sulfoxide (DMSO), the broader trend in chemical synthesis is towards minimizing their use. google.comchemicalbook.com

Emerging green solvents such as ionic liquids and deep eutectic solvents offer potential advantages due to their low vapor pressure, thermal stability, and recyclability. While specific applications of these solvents in the synthesis of this compound are not extensively documented in the provided search results, their use is a key area of research in green chemistry. The goal is to find solvent systems that not only reduce environmental impact but also maintain or improve reaction efficiency and product purity.

Atom Economy and Process Intensification Studies

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. wikipedia.orgacs.org A reaction with high atom economy generates minimal waste. Addition and rearrangement reactions, for example, have 100% atom economy in theory. scranton.edu

The synthesis of this compound and its analogs often involves multi-step processes with substitution reactions, which may not have optimal atom economy. libretexts.org For example, a reaction where a leaving group is replaced by another atom or group inherently generates a byproduct. youtube.com

Furthermore, continuous flow chemistry is another process intensification strategy that can offer better control over reaction parameters, improved safety, and higher yields compared to traditional batch processing. While not specifically detailed for this compound in the search results, these are key areas of development for making chemical manufacturing more sustainable.

**reactivity Profile and Mechanistic Investigations of 3 Chloro 2 Fluoro 5 Phenylpyridine**

Nucleophilic Aromatic Substitution (SNAr) on the Pyridine (B92270) Ring

The presence of two halogen atoms and an electronegative nitrogen atom makes the pyridine ring of 3-chloro-2-fluoro-5-phenylpyridine highly susceptible to nucleophilic aromatic substitution (SNAr). This reaction typically proceeds through a two-step addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer complex as an intermediate. libretexts.orgyoutube.com The stability of this intermediate, and thus the reaction rate, is significantly enhanced by the electron-withdrawing nature of the pyridine nitrogen.

In SNAr reactions, the identity and position of the halogen leaving group are critical determinants of reactivity. The reactivity of halides as leaving groups in SNAr generally follows the trend F >> Cl > Br > I, which is the reverse of the trend seen in aliphatic SN2 reactions. chemrxiv.org This is because the rate-determining step is the initial attack of the nucleophile to form the carbanionic intermediate, not the cleavage of the carbon-halogen bond. uci.edu The highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.

For this compound, the fluorine atom is at the C-2 position, while the chlorine atom is at the C-3 position. Positions ortho (2- and 6-) and para (4-) to the pyridine nitrogen are electronically activated for SNAr because the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom. libretexts.org The C-2 position is therefore highly activated. Conversely, the C-3 position is not directly conjugated with the nitrogen in the same way, making it significantly less reactive. The combination of the superior leaving group ability of fluorine in SNAr and its placement at the highly activated C-2 position means that nucleophilic attack will preferentially occur at this site. mdpi.comacs.org

| Factor | Fluorine (at C-2) | Chlorine (at C-3) | Impact on Reactivity |

|---|---|---|---|

| Halogen Identity | Highly electronegative, excellent leaving group in SNAr. chemrxiv.org | Less electronegative than F, moderate leaving group in SNAr. | The C-F bond is significantly more reactive towards nucleophilic substitution than the C-Cl bond. mdpi.com |

| Position on Ring | Ortho to nitrogen, electronically activated for SNAr. libretexts.org | Meta to nitrogen, less activated for SNAr. | Nucleophilic attack is strongly favored at the C-2 and C-4/C-6 positions of the pyridine ring. |

| Overall Predicted Reactivity | High | Low | Substitution of fluorine at C-2 is the strongly preferred SNAr pathway. |

Regioselectivity in the SNAr reactions of this compound is decisively controlled by the electronic factors discussed above. Nucleophilic attack will be directed almost exclusively to the C-2 position to displace the fluoride (B91410) ion. rsc.org This high degree of regioselectivity is a common feature in the chemistry of polyhalogenated pyridines where one halogen is significantly more activated by its position and identity than the other. mdpi.com While steric hindrance from the adjacent chlorine atom at C-3 or the phenyl group at C-5 could potentially influence the approach of a bulky nucleophile, the electronic activation at the C-2 position is the dominant controlling factor. researchgate.net

| Reaction Site | Nucleophile (Nu⁻) | Predicted Major Product | Controlling Factors |

|---|---|---|---|

| C-2 (Fluoro) | e.g., RO⁻, R₂NH, RS⁻ | 3-Chloro-2-nucleo-5-phenylpyridine | - Highly activated C-2 position (ortho to N). libretexts.org |

| C-3 (Chloro) | Minor or not observed | - Less activated C-3 position (meta to N).

|

In a chemical reaction with multiple possible outcomes, the product distribution can be governed by either kinetic or thermodynamic control. wikipedia.org The kinetic product is the one that forms fastest (i.e., has the lowest activation energy), while the thermodynamic product is the most stable one. libretexts.org

For the SNAr of this compound, the substitution at the C-2 position is expected to be favored under both kinetic and thermodynamic control. libretexts.org

Kinetic Control : The activation energy for the attack at the C-2 position is significantly lower than at C-3 due to the greater electrophilicity of the carbon atom bonded to fluorine and the superior ability of the ortho nitrogen to stabilize the forming negative charge in the transition state. chemrxiv.orgrsc.org Therefore, at lower temperatures and shorter reaction times, the 2-substituted product will form preferentially. wikipedia.org

Thermodynamic Control : The resulting C-Nu bond (where Nu is the nucleophile) is generally strong and the product, 3-chloro-2-nucleo-5-phenylpyridine, is a stable aromatic compound. There is no clear pathway to a more stable isomeric product via rearrangement under typical SNAr conditions. The alternative product, 2-fluoro-3-nucleo-5-phenylpyridine, is not expected to be more stable. Thus, even at higher temperatures or longer reaction times, the C-2 substituted product is expected to remain the major, if not exclusive, product. rsc.org

| Control Type | Favored Conditions | Dominant Product | Rationale |

|---|---|---|---|

| Kinetic | Low temperature, short reaction time. wikipedia.org | Substitution at C-2 | Lower activation energy (Ea) for nucleophilic attack due to electronic activation by both F and ring N. libretexts.org |

| Thermodynamic | High temperature, long reaction time. wikipedia.org | Substitution at C-2 | The product of C-2 substitution is a highly stable aromatic system with no accessible, more stable isomer. |

Electrophilic Aromatic Substitution (SEAr) on the Phenyl Moiety

While the pyridine ring is electron-poor and generally unreactive toward electrophiles, the phenyl ring can undergo electrophilic aromatic substitution (SEAr). iust.ac.ir However, its reactivity is heavily influenced by the substituent attached to it—in this case, the 3-chloro-2-fluoropyridin-5-yl group.

Reactivity : Electron-withdrawing groups deactivate the aromatic ring towards electrophilic attack, making it less reactive than benzene. uci.edulibretexts.org This is because they pull electron density from the phenyl ring, making it less nucleophilic and less attractive to an incoming electrophile (E⁺).

Directing Effect : Strong electron-withdrawing groups are meta-directors. uci.eduorganicchemistrytutor.com They deactivate the ortho and para positions more than the meta position. This can be understood by examining the resonance structures of the carbocation intermediate (the sigma complex) formed during the reaction. Attack at the ortho or para position would place a positive charge on the carbon directly attached to the deactivating pyridyl group, which is highly unfavorable. Attack at the meta position avoids this destabilizing arrangement. organicchemistrytutor.com

Therefore, any electrophilic substitution on the phenyl ring of this compound will be directed to the meta positions (C-3' and C-5').

| Substituent Effect | Description | Outcome for SEAr |

|---|---|---|

| Reactivity Effect | The halogenated pyridyl group is strongly electron-withdrawing. | Deactivating. The phenyl ring is less reactive than benzene. libretexts.org |

| Directing Effect | Electron-withdrawing groups direct incoming electrophiles to the meta position. organicchemistrytutor.com | Meta-directing. Substitution occurs at the C-3' and C-5' positions of the phenyl ring. |

The primary challenge in performing SEAr on this compound is the deactivated nature of the entire molecule. The pyridine ring is already electron-deficient, and the attached pyridyl group deactivates the phenyl ring. iust.ac.ir

Challenges :

Harsh Conditions : Overcoming the deactivation of the phenyl ring often requires harsh reaction conditions (e.g., strong Lewis acids, high temperatures), which can lead to a lack of selectivity and the formation of side products.

Low Reactivity : The reaction may be slow or may not proceed at all with milder electrophiles. youtube.com

Competition : Although the pyridine ring is more deactivated, extremely forcing conditions could potentially lead to complex, untargeted reactions.

Strategies for Control :

Careful Selection of Reagents : Using highly reactive electrophiles can help overcome the deactivated ring, but conditions must be carefully controlled to prevent over-reaction or decomposition.

Synthetic Strategy : A more effective strategy is often to introduce the desired substituent onto the phenyl ring before it is coupled to the pyridine ring. For example, one could start with a meta-substituted phenylboronic acid and couple it to 5-bromo-3-chloro-2-fluoropyridine (B1340171) via a Suzuki coupling reaction. This avoids performing SEAr on the deactivated biaryl system.

Directed Ortho-Metalation (DoM) : While not a classical SEAr, a DoM strategy could be considered. However, the directing ability of the pyridyl nitrogen would compete with any directing groups on the phenyl ring, and the presence of multiple halogens complicates lithiation.

Advanced Transition Metal-Catalyzed Transformations

Transition metal catalysis provides a powerful toolkit for the selective functionalization of halogenated pyridines. For this compound, these methods enable the precise modification of the molecule at specific C-X and C-H bonds.

The presence of two different halogen atoms, chlorine and fluorine, on the pyridine ring offers opportunities for selective functionalization through C-X bond activation. In transition metal-catalyzed cross-coupling reactions, the C-Cl bond is significantly more susceptible to oxidative addition than the C-F bond. This difference in reactivity is a cornerstone for selectively functionalizing the C-3 position while leaving the C-2 fluorine intact.

Palladium-catalyzed reactions, in particular, are well-suited for activating C-Cl bonds. The general mechanism involves the oxidative addition of a low-valent palladium(0) species into the C-Cl bond, forming a Pd(II) intermediate. This step is typically the rate-determining step and is more facile for C-Cl bonds compared to the much stronger C-F bonds. The reactivity of the C-3 chlorine is further modulated by the electronic effects of the adjacent fluorine at C-2 and the phenyl group at C-5. While the fluorine atom's strong inductive electron withdrawal deactivates the ring towards electrophilic attack, it enhances the electrophilicity of the carbon atoms, making the C-Cl bond more susceptible to nucleophilic attack and oxidative addition by electron-rich metal centers.

Conversely, the activation of the C-F bond is considerably more challenging and requires harsher reaction conditions or specialized catalytic systems, often involving nickel or palladium with highly electron-rich and sterically demanding ligands. In most standard cross-coupling conditions, the C-F bond at the C-2 position of this compound would remain unreactive, allowing for the selective elaboration of the C-3 position.

Direct C-H activation represents a highly efficient strategy for forging new carbon-carbon bonds, circumventing the need for pre-functionalized starting materials. chemrxiv.org For this compound, there are several C-H bonds available for activation: two on the pyridine ring (at C-4 and C-6) and those on the C-5 phenyl substituent. The regioselectivity of C-H activation is typically governed by the directing ability of a coordinating group and the intrinsic acidity of the C-H bonds.

The pyridine nitrogen atom can act as a directing group, facilitating the activation of adjacent C-H bonds through the formation of a cyclometalated intermediate. acs.org This typically favors the activation of the C-6 position. Palladium-catalyzed C-H arylation often proceeds via a concerted metalation-deprotonation (CMD) mechanism, where a carboxylate or other basic ligand assists in the C-H bond cleavage. chemrxiv.orgrsc.org The electrophilicity of the palladium catalyst, influenced by its ligand sphere, is a critical factor in the efficiency of this step. rsc.org

Alternatively, C-H activation can occur on the phenyl ring, primarily at the ortho positions, again directed by the pyridine nitrogen. The choice between pyridine C-H and phenyl C-H activation can be tuned by the reaction conditions and the specific catalyst system employed. For instance, studies on the arylation of 2-phenylpyridine (B120327) have shown that the kinetic and thermodynamic products can differ, with ortho-phenyl C-H activation often being favored. nih.gov The electron-deficient nature of the pyridine ring in this compound might disfavor its direct C-H activation compared to the phenyl ring, potentially leading to selective functionalization at the phenyl moiety under specific conditions.

The C-Cl bond at the C-3 position is the primary site for traditional cross-coupling reactions with a variety of organometallic reagents. The Suzuki-Miyaura coupling, which utilizes organoboronic acids or esters, is a particularly versatile and widely used method for forming C-C bonds. nih.govtcichemicals.com

In a typical Suzuki-Miyaura reaction, this compound would be reacted with an aryl- or vinylboronic acid in the presence of a palladium catalyst and a base. The catalytic cycle involves oxidative addition of the Pd(0) catalyst to the C-Cl bond, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. researchgate.net The choice of ligand for the palladium catalyst is crucial, especially when using less reactive aryl chlorides. Sterically hindered and electron-rich phosphine (B1218219) ligands are often employed to facilitate the oxidative addition and reductive elimination steps. nih.gov

The table below illustrates potential Suzuki-Miyaura cross-coupling reactions of this compound with various boronic acids.

| Coupling Partner (Ar-B(OH)₂) | Catalyst System (Example) | Base (Example) | Product |

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 2-Fluoro-3,5-diphenylpyridine |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 2-Fluoro-3-(4-methoxyphenyl)-5-phenylpyridine |

| Thiophene-2-boronic acid | PdCl₂(dppf) | Cs₂CO₃ | 2-Fluoro-5-phenyl-3-(thiophen-2-yl)pyridine |

| Vinylboronic acid | Pd(OAc)₂ / XPhos | K₂CO₃ | 3-Vinyl-2-fluoro-5-phenylpyridine |

Reduction and Oxidation Reactions of the Pyridine and Phenyl Rings

The pyridine and phenyl rings of this compound can undergo selective reduction and oxidation reactions, providing pathways to derivatives with different saturation levels and reactivity profiles.

The selective hydrogenation of the pyridine ring to the corresponding piperidine (B6355638) derivative is a valuable transformation. However, this reduction must be performed under conditions that avoid the hydrogenolysis of the C-Cl and C-F bonds. While catalytic hydrogenation with palladium on carbon is often used, it can lead to dehalogenation.

More selective methods often employ rhodium or ruthenium-based catalysts. For instance, rhodium-catalyzed asymmetric carbometalation of partially reduced pyridine derivatives has been used to synthesize enantioenriched 3-substituted piperidines. nih.gov A potential route for this compound could involve an initial partial reduction to a dihydropyridine (B1217469), followed by a directed hydrogenation. The reaction conditions, including hydrogen pressure, temperature, and solvent, must be carefully optimized to achieve selective reduction of the pyridine ring while preserving the halogen and phenyl substituents.

The nitrogen atom of the pyridine ring can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide in acetic acid, or meta-chloroperoxybenzoic acid (m-CPBA). arkat-usa.org The formation of the N-oxide significantly alters the electronic properties and reactivity of the heterocyclic ring.

The N-oxide group is a strong electron-donating group through resonance but also a strong electron-withdrawing group through induction. nih.gov This dual nature enhances the reactivity of the pyridine ring in several ways. It increases the electron density at the C-2 and C-4 positions, making them more susceptible to electrophilic substitution. Conversely, it also activates these positions toward nucleophilic attack, often following an initial reaction with an electrophile at the oxygen atom. The formation of this compound N-oxide would make the C-4 and C-6 positions more reactive. Furthermore, the N-oxide functionality itself can participate in reactions, such as deoxygenation or rearrangement reactions. arkat-usa.org This modification opens up new avenues for the further functionalization of the molecule.

Radical Reactions and Photochemical Transformations

The presence of a phenyl group and halogen substituents on the pyridine ring suggests that this compound is amenable to radical and photochemical reactions. The pyridine core, along with its substituents, dictates the molecule's absorption of ultraviolet or visible light and its subsequent chemical behavior.

The homolytic cleavage of a carbon-halogen (C-X) bond results in the formation of a carbon-centered radical and a halogen radical. This process is typically initiated by heat or light and the efficiency of cleavage is dependent on the bond dissociation energy (BDE) of the C-X bond. In the case of this compound, there are two different carbon-halogen bonds: a C-Cl bond at the 3-position and a C-F bond at the 2-position.

Generally, C-Cl bonds are significantly weaker than C-F bonds, making them more susceptible to homolytic cleavage. wikipedia.org For instance, the BDE of the C-F bond in fluoromethane (B1203902) is approximately 115 kcal/mol, whereas the BDE of the C-Cl bond in chloromethane (B1201357) is about 83.7 kcal/mol. wikipedia.org This trend holds for aromatic systems as well. Computational studies on polychlorobenzenes have shown that the homolytic cleavage of a C-Cl bond is energetically more favorable than the cleavage of a C-H bond. osti.gov

While specific BDE values for this compound are not available, it is reasonable to predict that the C-Cl bond would undergo homolytic cleavage under conditions that promote radical formation, such as high temperatures or UV irradiation, in preference to the more robust C-F bond. The resulting 2-fluoro-5-phenyl-3-pyridyl radical would be a reactive intermediate capable of participating in a variety of subsequent reactions.

| Bond | Compound | Bond Dissociation Energy (kcal/mol) | Reference |

|---|---|---|---|

| C-F | CH₃-F | 115 | wikipedia.org |

| C-Cl | CH₃-Cl | 83.7 | wikipedia.org |

| C-Br | CH₃-Br | 72.1 | wikipedia.org |

| C-I | CH₃-I | 57.6 | wikipedia.org |

| C-H | CH₃-H | 104.9 | wikipedia.org |

The pyridine ring itself is a chromophore that can absorb UV light, leading to excited electronic states. These excited states can undergo various transformations, including isomerization and substitution reactions. The presence of substituents significantly influences the photochemistry of the pyridine ring.

Irradiation of pyridine can lead to the formation of Dewar pyridines (azabenzvalenes). rsc.org While this is a known photoreaction of the parent pyridine, the substituents on this compound would likely influence the efficiency and outcome of such a process.

Photochemical substitution reactions are also a possibility. For example, the photoreaction of pyridine with certain aliphatic amines can lead to substitution at the 2- and 4-positions. rsc.orgrsc.org In the case of 2-fluoropyridine (B1216828), irradiation in the presence of amines has been shown to result in nucleophilic displacement of the fluorine atom. rsc.orgrsc.org This suggests that under photochemical conditions, the C-F bond in this compound might become susceptible to nucleophilic attack, a process that might not readily occur under thermal conditions.

The phenyl substituent at the 5-position is also a chromophore and can influence the photo-reactivity of the molecule. Phenyl-substituted aromatic compounds are known to undergo a variety of photochemical reactions, including electrocyclizations and rearrangements. psu.edu The interaction between the excited states of the pyridine and phenyl rings could lead to complex photochemical behavior that is not observed in simpler substituted pyridines. It is plausible that photoinduced electron transfer processes could also play a role, particularly in the presence of suitable electron donors or acceptors.

It is important to note that the specific photochemical pathways for this compound would depend on various factors, including the excitation wavelength, the solvent, and the presence of other reactive species. Without direct experimental studies, the discussion of its photochemical behavior remains speculative, based on the established reactivity of its constituent parts.

**advanced Spectroscopic and Computational Characterization of 3 Chloro 2 Fluoro 5 Phenylpyridine and Its Derivatives**

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of 3-Chloro-2-fluoro-5-phenylpyridine in solution. By analyzing the magnetic properties of atomic nuclei, specifically ¹H, ¹³C, and ¹⁹F, NMR provides unambiguous evidence of the compound's constitution.

Comprehensive ¹H, ¹³C, and ¹⁹F NMR Chemical Shift and Coupling Constant Analysis

One-dimensional NMR spectra offer fundamental information about the chemical environment of each nucleus.

¹H NMR: The proton NMR spectrum of a related compound, 2-phenylpyridine (B120327), shows signals in the aromatic region, typically between 7.0 and 9.0 ppm. For this compound, the protons on the pyridine (B92270) and phenyl rings would exhibit distinct chemical shifts influenced by the electron-withdrawing effects of the chlorine and fluorine atoms.

¹³C NMR: The carbon-13 NMR spectrum provides information on each carbon atom in the molecule. In a similar compound, 2-phenylpyridine, carbon signals appear between 120 and 160 ppm. rsc.orgchemicalbook.com The presence of electronegative halogens in this compound would cause downfield shifts for the directly attached carbons (C2 and C3) and influence the chemical shifts of other carbons in the rings. Studies on various fluoropyridines have shown that carbon-fluorine coupling constants (¹JCF, ²JCF, etc.) are valuable for assigning carbon signals. acs.org

¹⁹F NMR: Fluorine-19 NMR is particularly informative due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. alfa-chemistry.combiophysics.org The chemical shift of the fluorine atom in this compound is highly sensitive to its electronic environment. alfa-chemistry.combiophysics.org The presence of the adjacent chlorine atom and the phenyl group at position 5 will influence its resonance position. The typical chemical shift range for aryl fluorides is between +80 to +170 ppm relative to CFCl₃. alfa-chemistry.comucsb.edu

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Key Coupling Constants |

|---|---|---|

| ¹H (Pyridine H4, H6) | 7.5 - 8.5 | J(H,H), J(H,F) |

| ¹H (Phenyl) | 7.2 - 7.8 | J(H,H) |

| ¹³C (C2) | 150 - 160 (d, ¹JCF) | ¹JCF ≈ 240-260 Hz |

| ¹³C (C3) | 125 - 135 | |

| ¹³C (C4) | 135 - 145 (d, ³JCF) | ³JCF ≈ 3-5 Hz |

| ¹³C (C5) | 130 - 140 | |

| ¹³C (C6) | 145 - 155 (d, ²JCF) | ²JCF ≈ 15-25 Hz |

| ¹³C (Phenyl) | 125 - 140 | |

| ¹⁹F | -120 to -150 (relative to CFCl₃) | J(F,H) |

Note: These are predicted values and can vary based on solvent and experimental conditions.

Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity of the molecule. scribd.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. sdsu.edu In this compound, COSY would show correlations between adjacent protons on the phenyl ring and between H4 and H6 on the pyridine ring, confirming their connectivity. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu This technique is essential for assigning the carbon signals corresponding to each protonated carbon in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons. sdsu.edu This is particularly useful for identifying quaternary carbons (those without attached protons) and for confirming the connection between the phenyl and pyridine rings. For instance, correlations between the ortho-protons of the phenyl ring and the C5 carbon of the pyridine ring would be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing information about the molecule's conformation and stereochemistry. slideshare.net For this compound, NOESY could reveal through-space interactions between the ortho-protons of the phenyl ring and the H4/H6 protons of the pyridine ring, giving insight into the rotational orientation of the phenyl group relative to the pyridine ring.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and bonding within the molecule.

FT-IR Spectroscopy: The FT-IR spectrum arises from the absorption of infrared radiation, which excites molecular vibrations (stretching, bending, etc.). Characteristic absorption bands for this compound would include C-H stretching vibrations from the aromatic rings, C=C and C=N stretching vibrations within the pyridine and phenyl rings, and vibrations corresponding to the C-Cl and C-F bonds. core.ac.uknih.gov

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly useful for observing symmetric vibrations and vibrations of non-polar bonds, which may be weak or absent in the IR spectrum. nih.gov

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aromatic C=C/C=N Stretch | 1600 - 1400 | Strong to Medium |

| C-F Stretch | 1250 - 1000 | Strong |

| C-Cl Stretch | 850 - 550 | Strong to Medium |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₁H₇ClFN), HRMS would provide a highly accurate mass measurement, confirming its molecular formula. uni.lu

Furthermore, by analyzing the fragmentation pattern under ionization, the structure of the molecule can be further corroborated. Common fragmentation pathways for such aromatic compounds involve the loss of substituents or cleavage of the rings.

Table 3: Predicted HRMS Data and Major Fragments for this compound

| Species | Predicted Exact Mass (m/z) | Possible Identity |

|---|---|---|

| [M]⁺ | 207.0251 | Molecular Ion |

| [M-Cl]⁺ | 172.0356 | Loss of Chlorine |

| [M-F]⁺ | 188.0302 | Loss of Fluorine |

| [M-HCN]⁺ | 180.0089 | Loss of Hydrogen Cyanide from Pyridine Ring |

| [C₆H₅]⁺ | 77.0391 | Phenyl Cation |

Note: The exact mass is calculated for the most abundant isotopes.

X-ray Crystallography for Precise Solid-State Structure Determination

While solution-state techniques like NMR provide invaluable data, X-ray crystallography offers the definitive solid-state structure of a molecule, providing precise measurements of bond lengths, bond angles, and intermolecular interactions.

Molecular Geometry, Bond Lengths, and Angles

The pyridine ring would be expected to be largely planar, with the phenyl ring twisted at a certain dihedral angle relative to the pyridine ring due to steric hindrance between the ortho-protons of the phenyl ring and the substituents on the pyridine ring. The C-Cl and C-F bond lengths would be consistent with those observed in other chlorinated and fluorinated aromatic compounds.

Table 4: Expected Bond Lengths and Angles from X-ray Crystallography

| Bond/Angle | Expected Value |

|---|---|

| C-Cl Bond Length | ~1.74 Å |

| C-F Bond Length | ~1.35 Å |

| C-N Bond Lengths (in pyridine) | ~1.33 - 1.34 Å |

| C-C Bond Lengths (aromatic) | ~1.39 Å |

| C-N-C Angle (in pyridine) | ~117° |

| C-C-C Angles (in rings) | ~120° |

| Dihedral Angle (Pyridine-Phenyl) | 30 - 60° |

Note: These are typical values and can be influenced by crystal packing forces.

Intermolecular Interactions (e.g., Halogen Bonding, π-Stacking) and Crystal Packing

The solid-state architecture and intermolecular interactions of this compound are dictated by a complex interplay of non-covalent forces, primarily halogen bonding and π-stacking, which determine its crystal packing.

Halogen Bonding: The presence of both chlorine and fluorine atoms on the pyridine ring introduces the potential for halogen bonding (XB), a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. acs.orgnih.gov In this compound, the chlorine atom at the C3 position is a potential halogen bond donor. The electron-withdrawing nature of the pyridine ring and the adjacent fluorine atom can enhance the positive character of the σ-hole on the chlorine atom, making it a more effective XB donor. youtube.com The primary halogen bond acceptor site in the crystal lattice would likely be the nitrogen atom of the pyridine ring on a neighboring molecule. nih.govconsensus.app Studies on similar pyridine-functionalized dyes and perfluorohaloarenes have demonstrated the significance of such interactions in solution and the solid state. nih.gov While fluorine is less commonly involved in halogen bonding due to its high electronegativity and low polarizability, its presence significantly influences the electronic landscape of the molecule, thereby modulating the strength of other interactions. youtube.comnih.gov

π-Stacking: As an aromatic system with two rings, this compound is expected to exhibit significant π-π stacking interactions. These interactions arise from the electrostatic and dispersion forces between the π-electron clouds of the pyridine and phenyl rings of adjacent molecules. wikipedia.orglibretexts.org The interactions can manifest in several geometries:

Parallel-displaced: Where the rings are parallel but offset from one another. This is often the most favorable arrangement for substituted aromatic rings. wikipedia.org

T-shaped (or edge-to-face): Where the edge of one aromatic ring (the positive hydrogens) points towards the face of another (the negative π-cloud).

Sandwich: Where the rings are stacked directly on top of each other. This is generally less favorable due to electrostatic repulsion unless there is a significant charge-complementarity, such as between an electron-rich and an electron-poor ring. wikipedia.orglibretexts.org

The chlorine and fluorine substituents make the pyridine ring electron-deficient, which could favor stacking interactions with the relatively more electron-neutral phenyl ring of a neighboring molecule. mdpi.com Chlorination, in particular, has been shown to promote compact π-π stacking in some photosensitizers, which facilitates energy and charge transfer processes. nih.gov

Gas-Phase Spectroscopic Methods for Conformational and Rotational Analysis

Gas-phase spectroscopic techniques are invaluable for studying the intrinsic properties of molecules like this compound, free from solvent or crystal packing effects. tum.de Methods such as mass-correlated rotational alignment spectroscopy (CRASY) and resonance-enhanced multiphoton ionization (REMPI) are particularly powerful for determining conformational preferences and rotational dynamics. tum.dersc.org

For a biaryl system, a key structural parameter is the dihedral angle between the planes of the two aromatic rings. In the gas phase, this conformation is determined by the balance between the stabilizing π-conjugation that favors planarity and the steric hindrance between ortho substituents that favors a twisted structure. colostate.edu

Rotational spectroscopy can provide highly accurate rotational constants (A, B, C), which are directly related to the molecule's moments of inertia and, therefore, its precise three-dimensional geometry. arxiv.org By comparing experimental rotational constants with those calculated for different conformations (e.g., varying the dihedral angle), the equilibrium gas-phase structure can be determined with high precision. Studies on pyridine monomers and dimers have successfully used these methods to probe their structure and dynamics. rsc.org Gas-phase studies on pyridine and its derivatives have also provided fundamental data on basicity and substituent effects. acs.orgacs.orgnih.gov

Quantum Chemical Calculations and Computational Modeling

Quantum chemical calculations have become an indispensable tool for characterizing complex organic molecules, providing insights that can be difficult or impossible to obtain experimentally. scitechdaily.com For this compound and its derivatives, computational modeling, particularly using Density Functional Theory (DFT), allows for a detailed exploration of their electronic structure, conformational landscape, spectroscopic properties, and reactivity. mdpi.comcolostate.edulibretexts.orgresearchgate.netwikipedia.orgmaxbrainchemistry.com

Density Functional Theory (DFT) for Electronic Structure, Molecular Orbitals, and Energetics

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecular systems. ias.ac.inijcce.ac.ir Functionals such as B3LYP, combined with appropriate basis sets (e.g., 6-311+G(d,p)), provide a good balance of accuracy and computational cost for molecules of this size. uniba.skmostwiedzy.plmostwiedzy.pl

DFT calculations can determine key electronic parameters:

Molecular Orbitals: The spatial distribution and energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity and electronic transitions. For this compound, the HOMO is expected to be localized primarily on the phenyl ring, while the LUMO would likely be centered on the more electron-deficient chloro-fluoro-pyridine ring.

Energetics and Electron Affinity: Calculations can predict properties like ionization potential and electron affinity. Studies on halopyridines suggest they have negative vertical electron affinities, indicating that their anions are temporary in the gas phase. uniba.skmostwiedzy.pl The presence of multiple electron-withdrawing groups (Cl, F, and the phenyl ring acting as an acceptor) deactivates the pyridine ring towards electrophilic attack but activates it for nucleophilic substitution. maxbrainchemistry.com

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. For this compound, it would show negative potential (red/yellow) around the pyridine nitrogen, indicating its nucleophilicity, and positive potential (blue) on the hydrogens and potentially a σ-hole on the chlorine atom.

A hypothetical table of DFT-calculated properties for a related phenylpyridine is shown below for illustrative purposes.

| Calculated Property | Illustrative Value | Method/Basis Set |

|---|---|---|

| HOMO Energy | -6.8 eV | B3LYP/6-311G+(d,p) |

| LUMO Energy | -1.5 eV | B3LYP/6-311G+(d,p) |

| HOMO-LUMO Gap | 5.3 eV | B3LYP/6-311G+(d,p) |

| Dipole Moment | 2.1 D | B3LYP/6-311G+(d,p) |

Prediction and Interpretation of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational chemistry is instrumental in predicting spectroscopic parameters, which aids in the interpretation of experimental data and structural confirmation.

NMR Spectroscopy: DFT calculations can predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts. Predicting ¹⁹F NMR shifts can be challenging due to the high sensitivity of the fluorine nucleus to its electronic environment, but modern computational methods can achieve good accuracy. nih.govuni-muenchen.de A combined computational and experimental approach is often powerful for assigning complex spectra and understanding inhibitor-protein interactions for fluorinated compounds. nih.gov The development of reliable computational tools for predicting ¹⁹F shifts is an active area of research, with methods like ωB97XD/aug-cc-pvdz showing promise. rsc.orgrsc.org

IR Spectroscopy: Theoretical calculations of vibrational frequencies help in the assignment of experimental IR spectra. bas.bg By modeling the vibrational modes, each peak in an IR spectrum can be attributed to specific bond stretches, bends, or torsions within the molecule.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. ijcce.ac.ir These calculations can help identify the nature of the transitions (e.g., π→π* or n→π*).

An illustrative table of predicted spectroscopic data is presented below.

| Spectroscopic Parameter | Predicted Value (Illustrative) | Notes |

|---|---|---|

| ¹⁹F NMR Chemical Shift (δ) | -110 to -140 ppm (vs. CFCl₃) | Highly dependent on conformation and solvent. |

| ¹H NMR Chemical Shift (δ) | 7.4 - 8.5 ppm | Complex splitting patterns expected. |

| IR Stretching Freq. (C-Cl) | 700 - 850 cm⁻¹ | Characteristic halogen stretch. |

| IR Stretching Freq. (C-F) | 1100 - 1250 cm⁻¹ | Strong, characteristic absorption. |

| UV-Vis λ_max | ~265 nm | Corresponds to π→π* transition. |

Conformation Analysis and Potential Energy Surface Mapping

Like biphenyl, this compound is a conformationally flexible molecule, with the most significant degree of freedom being the rotation around the C-C single bond connecting the phenyl and pyridine rings. libretexts.org The conformation is defined by the torsional (dihedral) angle between the two rings.

Computational methods can map the potential energy surface (PES) for this rotation. ic.ac.uk The PES typically shows that the planar conformation (0° dihedral angle) is energetically unfavorable due to severe steric repulsion between the ortho-substituents (the fluorine on the pyridine ring and a hydrogen on the phenyl ring). nih.gov Similarly, a perpendicular conformation (90° dihedral angle) is also often a high-energy state due to the loss of π-conjugation between the rings. libretexts.org

The global energy minimum is usually found at a twisted dihedral angle, typically between 20° and 50°, which represents the best compromise between maximizing electronic conjugation and minimizing steric strain. researchgate.netic.ac.uk For 2-phenylpyridine, for example, the twist angle is calculated to be significantly smaller than that of biphenyl, and the rotational energy barrier is lower. researchgate.net The presence of the bulky chlorine atom at the 3-position in this compound would further influence this balance. Mapping the PES is crucial for understanding the molecule's dynamic behavior and its accessible conformations in solution. researchgate.net

Reaction Pathway Elucidation and Transition State Calculations for Mechanistic Understanding

Quantum chemical calculations are a powerful tool for investigating reaction mechanisms, allowing for the characterization of transition states and intermediates that are often too transient to be observed experimentally. libretexts.org For a molecule like this compound, such calculations can provide mechanistic insights into several key reaction types.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring, enhanced by the chloro and fluoro substituents, makes it susceptible to SNAr reactions. maxbrainchemistry.com DFT calculations can model the reaction pathway, including the formation of the Meisenheimer complex intermediate, and calculate the activation energies for substitution at different positions. This helps predict the regioselectivity of the reaction.

Electrophilic Substitution: While difficult, electrophilic substitution on the pyridine ring can be modeled to understand why it occurs preferentially at the C3 position (or C5 in this case, which is meta to the nitrogen). maxbrainchemistry.com Calculations can also model substitution on the phenyl ring, which is generally more favorable.

Coupling Reactions: Computational studies can elucidate the mechanisms of metal-catalyzed cross-coupling reactions used to synthesize or further functionalize the phenylpyridine scaffold. nih.gov

Radical Reactions: The mechanism of reactions involving radical intermediates, such as those that might be involved in certain alkylation reactions, can also be explored. scitechdaily.comyoutube.com

By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a proposed reaction can be constructed, providing a deep mechanistic understanding of the compound's chemical reactivity. youtube.com

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular dynamics (MD) simulations offer a powerful computational microscope to investigate the dynamic behavior of this compound and its derivatives at an atomic level. mdpi.com These simulations model the movement of atoms over time by solving Newton's equations of motion, providing insights into conformational flexibility, intermolecular interactions, and the influence of the surrounding environment, such as solvents. mdpi.com

MD simulations can be employed to predict the preferred dihedral angle distribution for this molecule. By simulating the molecule in a vacuum or in different solvent environments, researchers can quantify the energetic barriers to rotation and the probability of finding the molecule in specific conformations.

Solvent Effects on Dynamic Behavior